trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one
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Overview
Description
trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one: is a chemical compound with the molecular formula C5H6Cl2O3 and a molecular weight of 185.01 g/mol . This compound is a dioxolone derivative and is known for its versatility as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one typically involves the reaction of 4,5-dichloro-4,5-dimethyl-1,3-dioxolane with a suitable oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: This compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohols or other reduced forms.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one is used as a versatile building block in organic synthesis. It is employed in the preparation of various prodrugs and complex organic molecules .
Biology and Medicine: In biological and medicinal research, this compound is used to synthesize intermediates for pharmaceuticals. It plays a role in the development of drugs with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one involves its ability to act as a reactive intermediate in various chemical reactions. It can interact with molecular targets such as enzymes and receptors, leading to the formation of new chemical bonds and the modification of existing ones . The pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
4,5-Dimethyl-1,3-dioxolan-2-one: A similar compound without the chlorine atoms, used in similar applications.
4,5-Dichloro-1,3-dioxolan-2-one: A related compound with different substituents, used in organic synthesis.
Uniqueness: trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Biological Activity
Trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one (commonly referred to as DDDO) is a synthetic organic compound characterized by its unique dioxolane structure. With the molecular formula C5H6Cl2O3 and a molecular weight of approximately 185.01 g/mol, it features two chlorine atoms and two methyl groups attached to a dioxolane ring. This compound has garnered attention for its potential biological activities and applications in pharmaceutical synthesis.
The biological activity of DDDO is primarily attributed to its ability to act as a reactive intermediate in various chemical reactions. It can interact with molecular targets such as enzymes and receptors, leading to the formation of new chemical bonds and modification of existing ones. This reactivity allows DDDO to serve as a building block in the synthesis of pharmaceuticals and other bioactive compounds.
Antimicrobial Properties
Recent studies have indicated that DDDO may possess antimicrobial properties against various pathogens. Its cyclic structure with readily available leaving groups (chlorine atoms) facilitates substitution reactions that can enhance its biological activity. This makes it a valuable candidate for further exploration in drug discovery .
Cytotoxicity and Cell Viability
Research has also explored the cytotoxic effects of DDDO on human cell lines. For instance, it has been observed that DDDO can induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy. However, the precise mechanisms underlying these effects require further investigation to validate its therapeutic potential .
Synthesis and Applications
The synthesis of this compound typically involves the reaction of 4,5-dichloro-4,5-dimethyl-1,3-dioxolane with suitable oxidizing agents under specific conditions. This compound has been utilized as an intermediate in the preparation of various pharmaceuticals and specialty chemicals.
Comparative Analysis with Related Compounds
A comparative study of DDDO with similar compounds highlights its unique properties:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Cis-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one | Similar dioxolane structure | Exhibits distinct stereochemistry |
2-Methyl-1,3-dioxolane | Lacks chlorine substituents | Simpler structure with different reactivity |
4,5-Dichloro-1,3-dioxolan-2-one | Related compound | Different substituents affecting reactivity |
The presence of both chlorine and methyl groups enhances the reactivity and versatility of DDDO compared to its analogs.
Case Study: Anticancer Activity
In a notable case study focusing on the anticancer properties of DDDO, researchers investigated its effects on various cancer cell lines. The findings suggested that DDDO exhibited significant cytotoxicity against specific tumor types, prompting further research into its potential as an anticancer agent. The study emphasized the need for detailed mechanistic studies to elucidate how DDDO interacts with cellular pathways involved in cancer progression .
Properties
CAS No. |
116857-05-7 |
---|---|
Molecular Formula |
C5H6Cl2O3 |
Molecular Weight |
185.01 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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